molecular formula C11H11F2N3 B6199703 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile CAS No. 2017284-91-0

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B6199703
CAS No.: 2017284-91-0
M. Wt: 223.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile is a chemical compound with a unique structure that includes a piperidine ring substituted with two fluorine atoms and a pyridine ring with a nitrile group

Scientific Research Applications

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The development of new synthetic methods and the discovery of new biological targets for piperidine derivatives are important areas of research . This could potentially include “2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 4,4-difluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoropiperidin-1-yl)pyridine-4-carbonitrile
  • 2-(4,4-dichloropiperidin-1-yl)pyridine-4-carbonitrile
  • 2-(4,4-difluoropiperidin-1-yl)pyridine-3-carbonitrile

Uniqueness

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

2017284-91-0

Molecular Formula

C11H11F2N3

Molecular Weight

223.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.